N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a carboxamide group and a 2,4-dimethoxyphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Another compound with a biphenyl core and carboxamide group, but with different substituents.
N-(2,4-dimethoxyphenyl)benzamide: Similar structure but with a benzamide group instead of a biphenyl carboxamide.
Uniqueness
N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a biphenyl core with a 2,4-dimethoxyphenyl moiety makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO3/c1-24-18-12-13-19(20(14-18)25-2)22-21(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |
InChI Key |
ACFMPIGRXNBOQF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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